molecular formula C12H10F3NO3 B064168 ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 175203-82-4

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No. B064168
M. Wt: 273.21 g/mol
InChI Key: LLGKTDNPBIFJKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate and related compounds involves several key strategies, including palladium-catalyzed coupling reactions and modifications of the indole scaffold. For example, Rossi et al. (2006) demonstrated that 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester undergoes palladium-catalyzed coupling reactions with various partners, yielding a range of 2-aryl, heteroaryl, vinyl, allyl, and alkynyl indoles with good to excellent yields (Rossi et al., 2006).

Molecular Structure Analysis

Kaynak et al. (2013) synthesized novel compounds related to the ethyl 5-(trifluoromethoxy)-1H-indole structure and conducted crystal structure and molecular interaction analyses. These studies contribute to understanding the molecular geometry, hydrogen bonding patterns, and overall structural features crucial for the compound's reactivity and interactions (Kaynak et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate encompasses a variety of reactions, including acylation, substitution, and coupling reactions. Murakami et al. (1985) explored the C-3 acylation of ethyl indole-2-carboxylates, highlighting the compound's versatility in synthetic applications (Murakami et al., 1985).

Physical Properties Analysis

The study of physical properties includes solubility, melting point, and crystal structure. Such analyses are essential for understanding the compound's behavior in different environments and its suitability for various applications. Geetha et al. (2017) provided insights into the crystal structure and Hirshfeld surface analysis, contributing to the comprehensive characterization of the compound's physical aspects (Geetha et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, such as reactivity towards various functional groups, stability under different conditions, and potential for further functionalization, are critical for its application in synthetic chemistry and drug design. The work by Usachev et al. (2007) on the trifluoroacetylation of related compounds provides valuable information on the compound's chemical behavior and potential for creating novel derivatives (Usachev et al., 2007).

Scientific Research Applications

  • Agrochemical Research

    • Trifluoromethoxy derivatives are used in the protection of crops from pests .
    • More than 20 new trifluoromethoxy-containing agrochemicals have acquired ISO common names .
    • The development of fluorinated organic chemicals is becoming an increasingly important research topic .
  • Pharmaceutical Chemistry

    • Several trifluoromethoxy derivatives are used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the trifluoromethoxy moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .

The synthesis of trifluoromethoxy-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make trifluoromethoxy-containing compounds more accessible .

Future Directions

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences. Therefore, the development of new methods for the synthesis of trifluoromethoxylated compounds is an area of great interest .

properties

IUPAC Name

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGKTDNPBIFJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371930
Record name ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

CAS RN

175203-82-4
Record name Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-82-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KJ Temple, MT Duvernay, SE Young… - Journal of medicinal …, 2016 - ACS Publications
Here, we describe the development of a series of highly selective PAR4 antagonists with nanomolar potency and selectivity versus PAR1, derived from the indole-based 3. Of these, 9j (…
Number of citations: 13 pubs.acs.org
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org

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